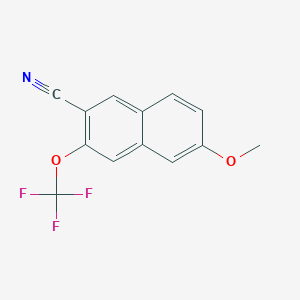
6-Methoxy-3-(trifluoromethoxy)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(trifluoromethoxy)-2-naphthonitrile is a chemical compound characterized by the presence of methoxy and trifluoromethoxy groups attached to a naphthonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(trifluoromethoxy)-2-naphthonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative is reacted with methoxy and trifluoromethoxy substituents under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(trifluoromethoxy)-2-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methoxy-3-(trifluoromethoxy)-2-naphthonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(trifluoromethoxy)-2-naphthonitrile involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: This compound shares the trifluoromethoxy group but has a pyridine core instead of a naphthonitrile core.
6-Methoxy-3-(trifluoromethoxy)-2,4-pyridinediol: Similar in structure but contains a pyridinediol core.
Uniqueness
6-Methoxy-3-(trifluoromethoxy)-2-naphthonitrile is unique due to its naphthonitrile core, which imparts distinct chemical properties and reactivity compared to pyridine-based compounds
Properties
Molecular Formula |
C13H8F3NO2 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
6-methoxy-3-(trifluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H8F3NO2/c1-18-11-3-2-8-4-10(7-17)12(6-9(8)5-11)19-13(14,15)16/h2-6H,1H3 |
InChI Key |
OXOMDGXGAQCJHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















